2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-(1H-1,2,4-triazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(18-9-6-4-3-5-7-9)11(17)15-12-13-8-14-16-12/h3-8,10H,2H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZQJUUHCTTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=NN1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide and Its Analogues
Retrosynthetic Analysis of the 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections that form the basis of potential synthetic routes.
The most logical primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This disconnection (Path A) yields two key synthons: 3-amino-1H-1,2,4-triazole and a 2-phenoxybutanoic acid derivative. The 2-phenoxybutanoic acid can be further disconnected at the ether linkage, leading to phenol (B47542) and a 2-halobutanoic acid derivative.
An alternative disconnection involves the C-N bond of the triazole ring itself. This approach would involve building the triazole ring in a late-stage step of the synthesis. For instance, one could envision a reaction between a phenoxybutanamide precursor containing a nitrile or amidine functionality with a hydrazine-based reagent to form the 1,2,4-triazole (B32235) ring. isres.org
Based on reliability and the availability of starting materials, Path A is often the more straightforward approach. The synthesis of the two primary building blocks, 3-amino-1H-1,2,4-triazole and 2-phenoxybutanoic acid, can be accomplished through well-established methodologies.
Development and Optimization of Synthetic Routes to this compound
The development of a synthetic route focuses on the forward synthesis, building upon the insights from the retrosynthetic analysis. The primary strategy involves the synthesis of the two main fragments followed by their coupling.
Amidation Reactions for Butanamide Linkage Formation
The formation of the butanamide linkage is a critical step, typically achieved by coupling 3-amino-1H-1,2,4-triazole with an activated form of 2-phenoxybutanoic acid. The direct reaction between the amine and the carboxylic acid is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated first.
Common methods for activation include:
Conversion to an Acyl Chloride: Reacting 2-phenoxybutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 2-phenoxybutanoyl chloride. This intermediate readily reacts with 3-amino-1H-1,2,4-triazole, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Use of Coupling Reagents: A wide variety of peptide coupling reagents can facilitate the amidation under milder conditions, minimizing side reactions and preserving sensitive functional groups. These reagents activate the carboxylic acid in situ. A selection of common coupling agents and their typical reaction conditions are presented below.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Typical Solvent | Additive | General Characteristics |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | DCM, DMF | HOBt, DMAP | High yields, but produces a urea (B33335) byproduct that can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DCM, DMF | HOBt | Water-soluble urea byproduct, simplifying purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DMF, MeCN | DIPEA | Highly effective but produces a carcinogenic byproduct. |
The choice of method depends on factors such as substrate scope, desired purity, and scalability. For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide derivatives were successfully synthesized, demonstrating the feasibility of these coupling strategies on triazole-containing scaffolds. mdpi.com
Functionalization Strategies Involving the 1,2,4-Triazole Moiety
The 3-amino-1H-1,2,4-triazole fragment is a crucial building block. There are several established methods for the synthesis of substituted 1,2,4-triazoles. acs.orgfrontiersin.orgnih.gov A common and effective method for preparing 3-amino-1,2,4-triazole involves the reaction of aminoguanidine (B1677879) with formic acid or a derivative.
Alternative modern approaches offer metal-free or copper-catalyzed routes. For example, a facile one-pot process catalyzed by copper can produce 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Another approach describes the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines via a metal-free intermolecular mechanism under aerobic oxidative conditions. isres.org These methods provide flexibility and access to a variety of substituted triazoles. isres.orgfrontiersin.org
Further functionalization of the triazole ring can introduce additional diversity. While the target compound has an unsubstituted triazole, analogues could be prepared by introducing groups onto the triazole nitrogen atoms or the C5 carbon. For example, N-amino and N-nitramino functional groups have been introduced into bis(1,2,4-triazole) skeletons to modulate their properties. acs.org
Introduction of the Phenoxy Substituent
The phenoxy group is typically introduced onto the butanoic acid backbone prior to the amidation step. A standard method is the Williamson ether synthesis. This reaction involves the deprotonation of phenol with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide anion. This anion then displaces a leaving group (e.g., bromide, tosylate) from the C2 position of a butanoate derivative.
The reaction can be summarized as:
Step 1: Phenol + Base → Phenoxide
Step 2: Phenoxide + 2-Bromo/Tosyl-butanoate → 2-Phenoxybutanoate + Salt
The choice of the butanoate derivative (e.g., ethyl 2-bromobutanoate) and reaction conditions (solvent, temperature) can be optimized to maximize yield and minimize side reactions like elimination. The ester is then hydrolyzed to the carboxylic acid before the amidation step. The phenoxy group is a key pharmacophore in many biologically active molecules, and its introduction is a well-understood transformation. nih.govmdpi.com
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The C2 carbon of the butanamide moiety is a stereocenter, meaning the compound can exist as two enantiomers (R and S). As the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is of significant importance.
Several strategies can be employed to achieve an enantiomerically enriched or pure product:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For example, starting with (S)- or (R)-ethyl 2-hydroxybutanoate, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) followed by an Sₙ2 reaction with phenoxide. This reaction proceeds with inversion of configuration, allowing for predictable control of the final stereochemistry.
Asymmetric Catalysis: An asymmetric catalyst can be used to favor the formation of one enantiomer over the other. While less common for this specific etherification, catalytic asymmetric methods for C-O bond formation are an active area of research.
Chiral Resolution: A racemic mixture of 2-phenoxybutanoic acid or the final product can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine). The diastereomers, having different physical properties, can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.
Recent advancements have focused on developing highly stereoselective methods for synthesizing complex molecules, including those with challenging stereocenters. nih.govresearchgate.netchemrxiv.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. nih.govbenthamdirect.com The synthesis of the 1,2,4-triazole moiety, in particular, has been a focus of green chemistry approaches. consensus.apprsc.orgnih.gov
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Safer Solvents | Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives. Water, glycerol, or deep eutectic solvents have been successfully used in triazole synthesis. consensus.app |
| Catalysis | Employing catalytic rather than stoichiometric reagents. Copper-catalyzed reactions for triazole formation are common and highly efficient, improving atom economy. isres.orgfrontiersin.org |
| Alternative Energy Sources | Using microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption, particularly in steps like triazole ring formation. nih.govnih.gov |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions for forming the triazole ring are excellent examples of atom-economical reactions. |
| Renewable Feedstocks | While not directly applicable to this specific molecule's core structure, derivatization could potentially involve reagents derived from renewable sources. |
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
The primary strategies for preparing labeled this compound involve either the construction of the molecule from pre-labeled starting materials or the selective isotopic exchange on the final, unlabeled compound.
Synthesis from Labeled Precursors
This bottom-up approach is the most common and generally provides unambiguous placement of the isotopic label. It involves the synthesis of a labeled version of either 2-phenoxybutanoic acid or 3-amino-1,2,4-triazole, followed by their coupling to form the final labeled amide.
Labeling of the 2-Phenoxybutanoic Acid Moiety
Deuterium (B1214612) or carbon-13 can be incorporated into the 2-phenoxybutanoic acid precursor.
Deuterium Labeling: Deuterium can be introduced at various positions. For metabolic studies, labeling at sites known to be susceptible to oxidation can slow down metabolism due to the kinetic isotope effect. nih.gov
Aromatic Ring Deuteration: The phenoxy group can be deuterated using deuterated phenol as a starting material in a Williamson ether synthesis with a suitable butanoate derivative. Alternatively, palladium-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source can be employed on 2-phenoxybutanoic acid itself, though regioselectivity may be a challenge. chem-station.comnih.gov
Alkyl Chain Deuteration: The butanoyl chain can be labeled by using deuterated butanoic acid precursors, which can be synthesized via various established organic methods.
Carbon-13 Labeling: To study the metabolic fate of the carbonyl group or other parts of the carbon skeleton, ¹³C-labeled precursors can be used. For instance, starting with ¹³C-labeled butanoic acid or building the molecule from smaller ¹³C-enriched fragments would place the label in the alkyl chain. nih.gov
Labeling of the 3-Amino-1,2,4-triazole Moiety
The 1,2,4-triazole ring is rich in nitrogen and contains carbon atoms that can be targeted for isotopic labeling. The standard synthesis of 3-amino-1,2,4-triazole involves the cyclization of aminoguanidine with formic acid. orgsyn.orgnih.gov
Nitrogen-15 (B135050) Labeling: Using ¹⁵N-labeled aminoguanidine, which can be prepared from ¹⁵N-labeled precursors like hydrazine (B178648) or cyanamide, would result in a triazole ring enriched with ¹⁵N. This is particularly useful for NMR-based structural studies and for tracking the nitrogen atoms through metabolic pathways. nih.govresearchgate.net The specific position of the ¹⁵N label within the aminoguanidine precursor would determine its final location in the triazole ring.
Carbon-13 Labeling: The C5 carbon of the triazole ring (the C-H bond) originates from formic acid. Therefore, employing [¹³C]-formic acid in the cyclization reaction with aminoguanidine provides a direct route to [5-¹³C]-3-amino-1,2,4-triazole. orgsyn.org
Isotopic Labeling of the Amide Linkage
The amide bond itself can be a target for labeling, which is instrumental in studying the mechanism of its formation or cleavage.
Oxygen-18 Labeling: To investigate the mechanism of the amide coupling reaction between 2-phenoxybutanoic acid and 3-amino-1,2,4-triazole, the carboxylic acid precursor can be labeled with ¹⁸O. Analysis of the ¹⁸O content in the final product and any byproducts can help elucidate the reaction pathway and the source of the carbonyl oxygen. researchgate.net
Nitrogen-15 Labeling: By using a ¹⁵N-labeled 3-amino-1,2,4-triazole, the amide nitrogen can be specifically labeled. This allows for detailed NMR studies of the amide bond's environment and dynamics. nih.gov
The final step in this approach is the coupling of the labeled precursor (e.g., [¹⁵N₃]-3-amino-1,2,4-triazole) with the unlabeled partner (e.g., 2-phenoxybutanoic acid) using standard amide bond formation conditions.
Post-Synthetic Isotopic Labeling
Direct hydrogen isotope exchange (HIE) on the final, pre-formed this compound offers a more step-economical, late-stage approach to deuteration. researchgate.net
The choice of labeling strategy depends on the specific goals of the mechanistic study, as summarized in the table below.
| Labeling Strategy | Isotope | Labeled Precursor/Reagent | Synthetic Method | Purpose of Labeling |
| Precursor Synthesis | D | Deuterated Phenol or Butyric Acid | Standard organic synthesis followed by amide coupling | Kinetic Isotope Effect, Metabolic Pathway Analysis |
| ¹³C | [¹³C]-Formic Acid | Cyclization with aminoguanidine, then amide coupling | Mechanistic Studies, NMR Analysis, Metabolite Identification | |
| ¹⁵N | [¹⁵N]-Aminoguanidine | Cyclization with formic acid, then amide coupling | Mechanistic Studies, NMR Analysis, Tracking N atoms | |
| ¹⁸O | [¹⁸O]-2-Phenoxybutanoic Acid | Amide coupling with 3-amino-1,2,4-triazole | Elucidation of amide bond formation mechanism | |
| Post-Synthetic | D | D₂O | Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) | Late-stage labeling for metabolic stability studies |
Advanced Structural Elucidation and Conformational Analysis of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
High-Resolution Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, Mass Spectrometry) for Complex Structural Details
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. researchgate.netresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenoxy group would likely appear as multiplets in the downfield region (δ 6.9–7.4 ppm). researchgate.net The two protons on the triazole ring and the amide N-H proton are also expected in the downfield region, often as singlets. mdpi.com The methine proton (CH) adjacent to the phenoxy group and the carbonyl would appear as a multiplet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanamide chain would resonate in the upfield region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbonyl carbon of the amide is characteristically found far downfield (δ ~170 ppm). dergipark.org.tr Aromatic carbons would resonate in the δ 115–160 ppm range, while the carbons of the triazole ring would also appear in the aromatic region. mdpi.com The aliphatic carbons of the butanamide chain would be found in the upfield region of the spectrum.
| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|
| Amide (C=O) | - | ~170-172 |
| Phenoxy (Ar-C-O) | - | ~157-159 |
| Triazole (C-NH) | - | ~150-155 |
| Triazole (C-N=) | - | ~142-145 |
| Phenoxy (Ar-CH) | ~6.9-7.4 (m) | ~115-130 |
| Triazole-H | ~8.2-9.3 (s) | - |
| Amide N-H | ~10.0-10.5 (s) | - |
| Butanamide α-CH | ~4.5-4.8 (t) | ~75-80 |
| Butanamide β-CH₂ | ~1.9-2.2 (m) | ~25-30 |
| Butanamide γ-CH₃ | ~0.9-1.1 (t) | ~9-12 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. A strong absorption band around 1670-1700 cm⁻¹ would correspond to the C=O stretching of the amide group. researchgate.net The N-H stretching of the amide and the triazole ring would appear as a broad band in the region of 3200–3400 cm⁻¹. researchgate.net The C-O-C stretching of the phenoxy ether would be observed around 1200-1250 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide/Triazole N-H | 3200–3400 | Stretching |
| Aromatic C-H | 3000–3100 | Stretching |
| Aliphatic C-H | 2850–2960 | Stretching |
| Amide C=O | 1670–1700 | Stretching |
| Aromatic C=C | 1450–1600 | Stretching |
| Amide N-H | 1510–1550 | Bending |
| Phenoxy C-O-C | 1200–1250 | Asymmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₂H₁₄N₄O₂). The calculated monoisotopic mass is 246.1117 g/mol . The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, likely showing characteristic fragments corresponding to the loss of the phenoxy group, cleavage of the amide bond, and fragmentation of the butanamide side chain.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific solid-state conformation.
For this compound, crystallographic analysis would elucidate the spatial arrangement of the phenoxy ring relative to the butanamide backbone and the orientation of the 1,2,4-triazole (B32235) ring. The planarity of the triazole and phenyl rings would be confirmed, and any twisting between these fragments would be quantified by measuring the dihedral angles. nih.govmdpi.com
| Potential Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Triazole N, Carbonyl O | Primary directional force in crystal packing |
| Hydrogen Bond | Triazole N-H | Triazole N, Carbonyl O | Formation of dimers or chains |
| π–π Stacking | Phenoxy Ring | Triazole Ring / Phenoxy Ring | Stabilizes packing of aromatic moieties |
| C—H···π Interaction | Aliphatic/Aromatic C-H | Phenoxy Ring / Triazole Ring | Contributes to overall lattice energy |
Conformational Landscape and Rotameric Preferences of this compound in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational landscape in solution can be significantly different and more dynamic. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations (rotamers). Understanding these preferences is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.
The key sources of conformational flexibility in this compound are the rotations around several key single bonds. The relative energies of the different rotamers are determined by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding. For instance, rotation around the Cα-Cβ bond of the butanamide chain will lead to different staggered conformations (gauche and anti), with the relative populations depending on the steric bulk of the substituents. Similarly, the orientation of the phenoxy group relative to the rest of the molecule is determined by rotation around the Cα-O bond.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe through-space interactions between protons, providing experimental constraints on the predominant solution-state conformation.
| Rotatable Bond | Description | Expected Influence on Conformation |
|---|---|---|
| Phenoxy(Ar)-O | Rotation of the entire phenoxy group | Influences interaction with the butanamide chain |
| O-Cα (Butanamide) | Orientation of the phenoxy group relative to the chiral center | Steric hindrance will dictate preferred rotamers |
| Cα-Cβ (Butanamide) | Rotation of the ethyl group | Gauche vs. anti conformations will be populated |
| C(O)-Cα (Butanamide) | Rotation around the bond adjacent to the carbonyl | Can influence the orientation of the side chain |
| Triazole-N (Amide) | Orientation of the triazole ring relative to the amide plane | Steric clashes with the carbonyl oxygen can restrict rotation |
Chemical Reactivity and Mechanistic Studies of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
Hydrolytic Stability and Degradation Pathways of the Amide and Triazole Moieties
Hydrolysis represents a critical pathway for the degradation of 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE. The stability of the molecule is primarily dependent on the resilience of the amide bond to cleavage under aqueous conditions.
The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat. youtube.com The reaction involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the carbonyl carbon of the amide. This process leads to the cleavage of the carbon-nitrogen bond. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide is cleaved to yield a carboxylic acid and an ammonium (B1175870) salt. For this compound, this would result in the formation of 2-phenoxybutanoic acid and 3-amino-1H-1,2,4-triazolium salt.
Base-Catalyzed Hydrolysis: Under basic conditions with heat, the amide bond breaks to form a carboxylate salt and a neutral amine. youtube.com This pathway would yield the salt of 2-phenoxybutanoic acid and 3-amino-1H-1,2,4-triazole.
The 1,2,3-triazole ring is known for its high stability under thermal and acidic conditions and is generally insensitive to hydrolysis. frontiersin.org The 1,2,4-triazole (B32235) ring shares this characteristic aromatic stability, making it less prone to hydrolytic degradation than the amide linkage. Therefore, the primary degradation pathway under hydrolytic stress is the cleavage of the amide bond, leaving the triazole ring intact.
Table 1: Predicted Hydrolytic Degradation Products
| Condition | Moiety Cleaved | Products |
| Acidic (e.g., HCl, H₂O, heat) | Amide Bond | 2-Phenoxybutanoic Acid and 3-Amino-1H-1,2,4-triazolium salt |
| Basic (e.g., NaOH, H₂O, heat) | Amide Bond | Sodium 2-phenoxybutanoate and 3-Amino-1H-1,2,4-triazole |
Electrophilic and Nucleophilic Reactivity of this compound
The molecule possesses several sites susceptible to either electrophilic or nucleophilic attack.
Nucleophilic Reactivity: The 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons. Due to the delocalized 6π-electron system that confers aromaticity, electrophilic substitution occurs preferentially at the nitrogen atoms rather than the carbon atoms. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com The amide oxygen has a lone pair and can act as a weak nucleophile or proton acceptor. The phenoxy oxygen's lone pairs are less available due to resonance with the aromatic ring.
Electrophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, although this typically requires harsh conditions or activation of the ring. chemicalbook.com The most significant electrophilic site in the molecule is the carbonyl carbon of the amide group. This carbon is highly susceptible to attack by nucleophiles, which, as discussed previously, leads to hydrolysis or other substitution reactions. The protons on the triazole ring's nitrogen atoms are acidic (pKa of 1,2,4-triazole is 10.26), allowing for deprotonation by a base to form a triazolate anion, which is a potent nucleophile. chemicalbook.comwikipedia.org The aromatic protons of the phenoxy group can be substituted by strong electrophiles via electrophilic aromatic substitution.
In some heterocyclic systems, a triazole ring can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, though this is more commonly observed when the ring is attached to highly activated systems like purines. beilstein-journals.org
Table 2: Potential Sites for Electrophilic and Nucleophilic Attack
| Site | Functional Group | Type of Reactivity | Potential Reactions |
| Triazole Nitrogen Atoms (N1, N2, N4) | 1,2,4-Triazole | Nucleophilic / Basic | Protonation, Alkylation, Acylation |
| Triazole Carbon Atoms (C3, C5) | 1,2,4-Triazole | Electrophilic | Nucleophilic Substitution (under harsh conditions) |
| Amide Carbonyl Carbon | Amide | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) |
| Amide Nitrogen | Amide | Weakly Nucleophilic | Generally unreactive due to resonance |
| Phenoxy Aromatic Ring | Phenoxy | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |
Photochemical Reactivity and Stability Profiles of this compound
The photochemical reactivity of a molecule is determined by its ability to absorb ultraviolet (UV) or visible light, which can promote it to an electronically excited state and lead to subsequent chemical reactions. The primary chromophores in this compound are the phenoxy group and the 1,2,4-triazole ring.
Aromatic systems like the phenyl ring absorb UV light, typically around 280 nm, through π → π* transitions. nih.govyoutube.com The 1,2,4-triazole ring also absorbs in the UV region. chemicalbook.com The combination of these chromophores suggests the molecule will absorb UV radiation.
Potential photodegradation pathways for this compound could involve:
Photolysis of the Amide Bond: Absorption of UV energy could lead to the cleavage of the C-N amide bond.
Ring-Opening or Rearrangement: The excited state of the triazole ring could undergo ring-opening or rearrangement reactions. Studies on the degradation of other triazole compounds in advanced oxidation processes have shown pathways involving hydroxylation and subsequent ring opening. rsc.org For instance, the photo-Fenton degradation of the pesticide triazophos (B1682461) leads to the formation of 1-phenyl-3-hydroxy-1,2,4-triazole among other products, indicating cleavage of the substituent from the triazole ring. nih.gov
Table 3: Anticipated Photochemical Properties
| Property | Relevant Moiety | Expected Characteristics / Reactions |
| UV Absorption | Phenoxy group, 1,2,4-Triazole ring | Strong absorption in the UV region (approx. 220-280 nm) due to π → π* transitions. chemicalbook.comnih.govmasterorganicchemistry.com |
| Photodegradation | Entire Molecule | Potential for cleavage of the amide bond, hydroxylation of the phenyl ring, or degradation of the triazole ring. rsc.orgnih.gov |
| Photostability | 1,2,4-Triazole ring | Variable; may be stable or labile depending on the specific excited state and molecular environment. core.ac.ukgsconlinepress.com |
Reaction Kinetics and Thermodynamics Governing Transformations of this compound
Reaction Kinetics: Kinetic studies would focus on determining the rate at which the compound undergoes reactions like hydrolysis. For example, the hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole, an activated amide, has been shown to follow specific rate laws, with the reaction rate influenced by factors like solvent composition. rsc.org For the title compound, a kinetic study of its hydrolysis would involve monitoring its concentration over time under controlled pH and temperature. The data would be used to determine the reaction order, the rate constant (k), and the half-life (t½).
Thermodynamics: Thermodynamic analysis provides information on the stability of the compound and the feasibility of its reactions. Key parameters include the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). Experimental techniques like combustion calorimetry can be used to determine the enthalpy of formation for crystalline solids. researchgate.net Theoretical calculations are also widely used to estimate these properties. For instance, the enthalpies of formation for related compounds like 3-amino- and 3,5-diamino-1H-1,2,4-triazole have been determined both experimentally and computationally. researchgate.net These values help predict whether a potential degradation or transformation reaction is energetically favorable (i.e., has a negative Gibbs free energy of reaction, ΔGrxn). Thermal analysis techniques like TGA and DSC can determine decomposition temperatures and associated enthalpy changes, providing insight into the compound's thermal stability. jocpr.com
Table 4: Representative Kinetic and Thermodynamic Parameters for a Hypothetical Hydrolysis Reaction
| Parameter | Symbol | Description | Example Data Type |
| Kinetics | |||
| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | s⁻¹ (for first-order) |
| Half-life | t½ | The time required for the concentration of the reactant to decrease to half its initial value. | seconds, minutes, hours |
| Activation Energy | Eₐ | The minimum energy required to initiate the chemical reaction. | kJ/mol |
| Thermodynamics | |||
| Enthalpy of Reaction | ΔHrxn | The heat absorbed or released during the reaction at constant pressure. | kJ/mol |
| Gibbs Free Energy of Reaction | ΔGrxn | The maximum reversible work that may be performed by a system; indicates spontaneity. | kJ/mol |
| Entropy of Reaction | ΔSrxn | The measure of disorder or randomness change during the reaction. | J/(mol·K) |
Structure Activity Relationship Sar Investigations of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide Derivatives
Design and Synthesis of Analogues Modifying the Phenoxy Moiety
The phenoxy group is a critical component of the scaffold, offering a large surface for modification to probe interactions with target proteins and to modulate physicochemical properties. Research on related phenoxyacetamide series has demonstrated that substitution on the phenyl ring significantly impacts biological activity.
The synthesis of such analogues typically involves the coupling of a substituted phenol (B47542) with an appropriate bromoalkanoate ester, followed by hydrolysis and subsequent amidation with 3-amino-1H-1,2,4-triazole.
Detailed research findings from analogous compound series indicate that both the position and the electronic nature of substituents on the phenoxy ring are pivotal. For instance, in studies of phenoxyacetamide-based agonists for the free fatty acid receptor 1 (FFA1), specific substitutions on the phenoxy ring were essential for potency. Similarly, investigations into phenoxy derivatives as antimycobacterial agents revealed that certain substitution patterns led to promising activity against M. tuberculosis.
The following table summarizes observed SAR trends for phenoxy ring modifications in structurally related compound classes.
| Substituent (Position) | Observed Effect on Activity in Analogous Series | Rationale / Interpretation |
| 4-Methoxy | Potent MAO-A inhibition in a phenoxyacetamide series. | The methoxy (B1213986) group can act as a hydrogen bond acceptor and may engage in favorable electronic interactions within a receptor binding pocket. |
| Halogens (e.g., Cl, F) | Variable effects depending on position; can increase or decrease activity. In some series, a 4-fluoro substituent improved activity. | Halogens enhance lipophilicity and can act as weak hydrogen bond acceptors. Their placement is critical for specific hydrophobic or polar interactions. |
| Alkyl groups | Generally, small alkyl groups are tolerated, but larger, bulky groups may lead to decreased activity due to steric hindrance. | Modulates lipophilicity and van der Waals interactions. The optimal size depends on the topology of the target's binding site. |
| Propargylamino-methyl | A 4-((prop-2-ynylimino)methyl)phenoxy)acetamide was identified as a potent MAO-A/-B inhibitor. | This group may provide an additional binding interaction or a reactive moiety for covalent modification of the target enzyme. |
These findings suggest that a systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenoxy ring of 2-phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide is a valid strategy for developing analogues with improved activity.
Exploration of Substituent Effects on the Butanamide Chain
The butanamide linker connects the phenoxy group to the triazole heterocycle and contains a chiral center at the C2 position. Modifications to this chain can influence the molecule's conformation, flexibility, and metabolic stability.
Key modifications for SAR exploration include:
Chain Length: Altering the length of the alkyl chain (e.g., from butanamide to propanamide or pentanamide) would modify the distance between the phenoxy and triazole moieties, which could be critical for optimal interaction with a biological target.
Substitution on the Chain: Introducing substituents, such as methyl or other small alkyl groups, on the butanamide chain would impact the molecule's conformation and lipophilicity.
Alpha-Substitution: The ethyl group at the C2 position is a key feature. Replacing it with other groups (e.g., methyl, propyl, or benzyl) would directly influence the steric environment around the chiral center and could affect binding affinity and selectivity.
While direct SAR studies on the butanamide chain of this specific scaffold are not prominent in the available literature, general principles of medicinal chemistry suggest that such modifications are a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. For example, introducing steric bulk can block sites of metabolism, thereby increasing the compound's half-life.
Modifications and Isosteric Replacements of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions with a biological target. It is a common bioisostere for amide and ester functionalities. The strategic replacement of this ring system with other heterocyles can lead to improved potency, selectivity, and metabolic properties.
Crystallographic studies on related inhibitors have shown that the 1,2,4-triazole can effectively replace an amide group in forming key hydrogen bonds within an ATP-binding pocket. The precise positioning of the nitrogen atoms is crucial for this interaction. Consequently, any isosteric replacement must be able to replicate this hydrogen bonding pattern.
Promising isosteric replacements for the 1,2,4-triazole ring include:
| Isosteric Replacement | Rationale and Potential Impact | Observed Outcomes in Analogous Series |
| 1,2,3-Triazole | A common isostere that alters the vector and arrangement of hydrogen bond donors/acceptors. | In some series, replacement of a 1,2,4-triazole with a 1,2,3-triazole led to significant changes in physicochemical properties, such as enabling hydrogel formation. |
| Oxadiazole | Different isomers (1,2,4- or 1,3,4-) can mimic the hydrogen bonding pattern while altering electronic properties. | In a series of CSNK2 inhibitors, replacement of a 1,2,4-triazole with an oxadiazole resulted in weakly active compounds, suggesting a poor geometric fit. |
| Thiadiazole | Introduces a sulfur atom, which can alter ring electronics and potential for specific interactions. | Similar to oxadiazoles, thiadiazole analogues were found to be inactive in the CSNK2 inhibitor series, highlighting the strict steric and electronic requirements. |
| Tetrazole | Presents a different array of hydrogen bond donors and acceptors and has a different pKa compared to triazole. | Tetrazole analogues were also found to be inactive in the CSNK2 inhibitor series. |
These studies collectively indicate that while many heterocyclic replacements are theoretically possible, the 1,2,4-triazole ring often holds a privileged role due to its specific geometry and arrangement of nitrogen atoms, which are optimal for binding in certain targets.
Stereochemical Influences on the Biological or Chemical Activity of this compound Analogues
The presence of a chiral center at the C2 position of the butanamide chain means that this compound exists as a pair of enantiomers, (R) and (S). Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological systems (enzymes, receptors) are themselves chiral.
The differential activity of enantiomers can manifest in several ways:
Binding Affinity: One enantiomer may fit significantly better into a chiral binding pocket, leading to a large difference in potency. Studies on other chiral compounds have shown that unnatural isomers can be significantly less potent or even inactive compared to the natural or more active isomer.
Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently. For instance, studies on chiral phenoxyalkanoic acids showed that the biodegradation of racemic mixtures can be stereoselective, with one enantiomer being degraded preferentially over the other.
Target Selectivity: In some cases, enantiomers may exhibit different selectivity profiles against various biological targets.
Research on N-acylated derivatives of salinomycin (B1681400) demonstrated the crucial role of stereochemistry, where compounds with the native stereochemistry at position C20 were more effective inhibitors of cancer cell proliferation than their C20-epi counterparts. This underscores that a specific three-dimensional arrangement of atoms is often required for optimal biological effect. Therefore, the synthesis and evaluation of the individual (R) and (S) enantiomers of this compound are essential steps in its development to identify the more active and safer eutomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several 2D and 3D-QSAR studies have been successfully performed on analogous 2-phenoxy-N-substituted acetamide (B32628) derivatives, providing valuable insights that can guide the design of more potent molecules.
In a notable 3D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a k-nearest neighbor molecular field analysis (kNN-MFA) approach was used. This model demonstrated good correlative and predictive capabilities, highlighting the importance of specific structural features for activity.
Key findings from these QSAR studies include:
Steric Descriptors: The models consistently show that the steric field is a significant contributor. This implies that the size and shape of the substituents, particularly on the phenoxy ring, are critical for a proper fit within the target's binding site.
Hydrophobic Descriptors: Hydrophobicity plays a crucial role, indicating that favorable hydrophobic interactions are involved in binding. The SlogP descriptor was found to be significant in 2D-QSAR models.
Electrostatic Descriptors: The electrostatic field is also a key determinant of activity, suggesting that charge distribution, dipole moments, and the potential for hydrogen bonding are important for ligand-receptor interactions.
The table below summarizes the statistical validation parameters from a representative QSAR model developed for 2-phenoxy-N-phenylacetamide derivatives.
| QSAR Model Type | Key Descriptors | Correlation Coefficient (r²) | Cross-validated (q²) | Predictive (pred_r²) |
| 2D-QSAR (MLR) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | 0.9469 | 0.8933 | 0.7128 |
| 3D-QSAR (kNN-MFA) | Steric, Electrostatic, Hydrophobic fields | - | 0.9672 | 0.8480 |
The high values for the cross-validated correlation coefficient (q²) and the predictive r² (pred_r²) indicate that these models are robust and have excellent predictive power. Such models provide important structural insights and can be used to rationally design novel derivatives of this compound with potentially enhanced biological activity.
No Publicly Available Research Data on the Pharmacological Mechanisms of this compound
Following a comprehensive search of available scientific literature and databases, no specific in vitro or ex vivo pharmacological data was found for the chemical compound this compound.
Therefore, it is not possible to provide an article detailing its receptor binding assays, enzyme inhibition kinetics, cellular pathway modulation, target identification, or selectivity profiling as requested. The public domain does not appear to contain research studies investigating the biological target engagement and pharmacological mechanisms of this specific molecule.
While the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of biological activities, including potential roles as enzyme inhibitors or receptor ligands in various therapeutic areas, this general information cannot be attributed to the specific compound without direct experimental evidence. Scientific accuracy requires that any discussion of pharmacological properties be based on published, peer-reviewed data for the exact chemical entity.
Consequently, the following sections of the requested outline cannot be completed:
Pharmacological Mechanisms and Biological Target Engagement Studies of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide in Vitro/ex Vivo
Selectivity and Off-Target Profiling of 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE
Further research and publication in scientific journals would be required to elucidate the pharmacological profile of this compound.
Computational Chemistry and Molecular Modeling of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine the electronic structure, which in turn predicts the molecule's stability, reactivity, and spectroscopic properties.
DFT studies on related 1,2,4-triazole (B32235) derivatives have been used to analyze the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE, DFT calculations would elucidate the most probable sites for electrophilic and nucleophilic attacks and predict its reactivity profile. nih.govresearchgate.net These calculations can also determine various molecular parameters such as dipole moment and polarizability, which are important for understanding intermolecular interactions. mdpi.com
Table 1: Representative Quantum Chemical Properties Predicted for a Triazole Derivative
| Parameter | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.8 D | Measures polarity and influences solubility |
| Molecular Electrostatic Potential (MEP) | -0.05 to +0.05 a.u. | Identifies sites for intermolecular interactions |
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying the stability of its interactions with biological targets, such as proteins.
In the context of drug design, MD simulations are used to assess the stability of a protein-ligand complex. researchgate.net By simulating the complex in a solvated environment, researchers can monitor parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. researchgate.netnih.gov RMSF analysis highlights the flexibility of different parts of the protein and ligand. For this compound, MD simulations could reveal its preferred conformations in solution and the dynamic stability of its binding to a specific enzyme or receptor. nih.gov
Molecular Docking Studies for Predicting Binding Modes and Affinities of this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. researchgate.netnih.gov Such studies on similar triazole derivatives have successfully identified key interactions with target enzymes, providing a rationale for their biological activity. nih.gov The results from docking can guide the design of more potent analogues by suggesting modifications that enhance binding affinity. researchgate.net
Table 2: Example of Molecular Docking Results for a Ligand in a Protein Active Site
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | - | - |
| Hydrogen Bonds | 3 | SER120 | Amide C=O with residue backbone |
| - | ASN155 | Triazole N-H with side chain | |
| - | GLY118 | Amide N-H with residue backbone | |
| Hydrophobic Interactions | Multiple | PHE210 | Phenoxy ring with phenyl side chain |
| - | LEU178 | Butyl chain with alkyl side chain |
Pharmacophore Modeling and Virtual Screening Approaches for Analogue Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed based on an active compound like this compound, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. nih.gov This process, known as virtual screening, is a powerful tool for identifying novel chemical scaffolds that may have similar biological activity. researchgate.net This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally.
ADMET Prediction and In Silico Profiling
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These computational models assess the drug-likeness and potential liabilities of a compound before significant resources are invested in its development.
For this compound, various computational tools can predict its physicochemical properties, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. nih.gov These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess potential oral bioavailability. sciencescholar.us Furthermore, predictive models can estimate properties related to absorption (e.g., Caco-2 permeability), metabolism (e.g., interaction with cytochrome P450 enzymes), and potential toxicity. researchgate.netmdpi.com
Table 3: Predicted ADMET Profile for this compound
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 260.28 g/mol | < 500 (Lipinski's Rule) |
| LogP | 1.85 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 2 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | < 140 Ų (Associated with good oral bioavailability) |
| Blood-Brain Barrier Permeation | Predicted Low | Indicates potential for limited CNS side effects |
Analytical Methodologies for the Research and Development of 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental in the research and development of 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE, serving the dual purpose of assessing the purity of synthesized batches and quantifying the compound in research samples. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
HPLC-UV is a robust and widely accessible method for purity determination and quantification. The method leverages the compound's chromophore, which absorbs light in the UV-visible spectrum, allowing for detection and quantification based on the Beer-Lambert law. amhsr.org For triazole derivatives, UV detection is typically set at a wavelength that provides maximum absorbance, ensuring high sensitivity. researchgate.net Purity assessment involves separating the main compound from any impurities or degradation products, with the peak area percentage of the primary compound representing its purity.
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantification, especially at trace levels. mdpi.com This technique couples the separation power of LC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. kuleuven.be For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. mdpi.comamazonaws.com LC-MS/MS methods are essential for accurate quantification in complex mixtures and for validating results from less specific techniques like HPLC-UV. japsonline.com The development of a sensitive LC-MS/MS method is crucial for future preclinical studies and therapeutic drug monitoring. nih.gov
Table 1: Illustrative HPLC-UV and LC-MS/MS Parameters for Analysis of Triazole-Containing Compounds
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 x 4.6 mm, 3 µm) japsonline.com |
| Mobile Phase | Acetonitrile and water or buffer (e.g., 50:50, v/v) researchgate.net | Acetonitrile and 0.1% formic acid in water or ammonium (B1175870) bicarbonate japsonline.comnih.gov |
| Flow Rate | 1.0 mL/min | 0.5 mL/min japsonline.com |
| Detection | UV Diode Array Detector (DAD) at λmax (e.g., 210-260 nm) researchgate.net | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI+) nih.gov |
| Mode | Isocratic or Gradient | Isocratic or Gradient |
| Quantification | External standard calibration curve | MRM transition monitoring with internal standard nih.gov |
| Run Time | 10-20 minutes | < 6 minutes nih.gov |
Capillary Electrophoresis and Advanced Separation Techniques for Isomer Analysis
The molecular structure of this compound contains a chiral center at the butanamide moiety, leading to the existence of enantiomers. As enantiomers can exhibit different pharmacological activities, their separation and analysis are critical. mdpi.com Capillary Electrophoresis (CE) is a powerful technique for this purpose due to its high efficiency, resolution, and low consumption of reagents. nih.gov
For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating enantiomers of triazole compounds. researchgate.net The choice of CD and its concentration, along with the pH of the BGE, applied voltage, and temperature, are critical parameters that must be optimized to achieve baseline separation of the enantiomers. researchgate.net Advanced CE techniques can be paired with various detection methods, including UV or mass spectrometry, to analyze drugs with stereochemical centers. nih.gov The high efficiency and large peak capacity make CE suitable for separating structurally similar impurities from the main drug compound. nih.gov
Table 2: Typical Capillary Electrophoresis Parameters for Chiral Separation of Triazole Derivatives
| Parameter | Typical Setting |
|---|---|
| Capillary | Fused-silica capillary |
| Chiral Selector | Cyclodextrin derivatives (e.g., DM-β-CD, Sulfated-β-CD) researchgate.net |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer |
| BGE pH | Optimized for charge and interaction (e.g., pH 2.2 - 9.0) mdpi.comresearchgate.net |
| Voltage | 15-30 kV researchgate.net |
| Temperature | 20-25 °C researchgate.net |
| Detection | UV Detector (e.g., 214-230 nm) researchgate.net |
| Injection Mode | Hydrodynamic |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Research Applications
Spectroscopic methods provide rapid and non-destructive means for quantifying this compound in research applications, particularly for in vitro assays and formulation studies.
UV-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective technique for quantification in solutions. amhsr.org The method is based on measuring the absorbance of the compound at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. It is suitable for determining the concentration of pure substances in transparent solvents. The photophysical properties of triazole derivatives are highly dependent on the environment, which makes them potential candidates for sensor applications. nih.gov
Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Many triazole derivatives exhibit intrinsic fluorescence, which can be exploited for highly sensitive quantification. nih.gov The emission properties, including maximum emission wavelength and quantum yield, are influenced by the molecular structure and the solvent environment. nih.govresearchgate.net For compounds with weak or no native fluorescence, derivatization with a fluorescent tag can be employed.
Table 3: Representative Photophysical Properties of Substituted Triazoles
| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2-Aryl-1,2,3-triazole acids | Methanol | ~310-330 | ~380-420 | Varies (up to 99%) nih.gov |
| N²-Indolyl-1,2,3-triazoles | Various | ~330-380 | ~420-480 | - |
Bioanalytical Methods for Quantifying this compound in Biological Matrices
To understand the behavior of this compound in biological systems, robust bioanalytical methods are required for its quantification in complex matrices such as cell lysates, tissue homogenates, and in vitro assay solutions. pensoft.net LC-MS/MS is the predominant technique for this purpose due to its unparalleled sensitivity and specificity. pensoft.net
A critical step in bioanalysis is sample preparation, which aims to remove interfering substances like proteins and lipids and to concentrate the analyte. pensoft.net Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov Following extraction, the analyte is separated and quantified using a validated LC-MS/MS method, typically employing an internal standard to ensure accuracy and precision. nih.gov Method validation according to regulatory guidelines is essential to ensure the reliability of the data for preclinical and clinical investigations. nih.gov
Table 4: Key Validation Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | CV of internal standard-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Concentration within ±15% of initial concentration. |
LLOQ: Lower Limit of Quantification
Hyphenated Techniques for Structural Confirmation and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, as impurities can affect the safety and efficacy of a drug substance. ijprajournal.comnih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the identification, structural elucidation, and quantification of impurities. nih.govbiomedres.us
LC-MS/MS is a primary tool for detecting and providing initial structural information about impurities based on their mass-to-charge ratio and fragmentation patterns. nih.govHigh-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its impurities.
For unambiguous structural confirmation, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) can be employed. This technique provides detailed structural information, allowing for the complete characterization of unknown impurities isolated by LC. The combination of LC-MS and LC-NMR offers a powerful platform for comprehensive impurity profiling. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile or semi-volatile impurities and residual solvents that may be present from the synthetic process. nih.gov
Table 5: Common Hyphenated Techniques for Impurity Profiling
| Technique | Application | Information Obtained |
|---|---|---|
| LC-MS/MS | Detection, identification, and quantification of non-volatile impurities. nih.gov | Molecular weight, fragmentation patterns, quantity. |
| LC-HRMS (e.g., Q-TOF) | Accurate mass measurement for formula determination. | Elemental composition. |
| GC-MS | Analysis of volatile and semi-volatile impurities, residual solvents. nih.gov | Molecular weight and fragmentation patterns of volatile compounds. |
| LC-NMR | Unambiguous structural elucidation of isolated impurities. nih.gov | Detailed structural connectivity (¹H, ¹³C NMR). |
Emerging Research Applications and Future Directions for 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
Role of 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE in Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for elucidating the function of proteins and biological pathways. Due to its distinct structural motifs, this compound holds potential as a foundational structure for the development of new chemical probes. smolecule.com The 1,2,4-triazole (B32235) ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, while the phenoxy and butanamide components allow for systematic modifications to tune binding affinity, selectivity, and pharmacokinetic properties.
A key aspect of a chemical probe is its ability to be modified with reporter tags (like fluorescent dyes or biotin) or photo-reactive groups to facilitate target identification and visualization, without significantly altering its biological activity. The structure of this compound offers multiple sites for such chemical modifications, making it a versatile template for creating probes to investigate specific enzymes or receptors involved in disease mechanisms. smolecule.com
Potential for Scaffold Hopping and Lead Optimization in Drug Discovery Programs
Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. psu.edu The core structure of this compound, which combines the 1,2,4-triazole heterocycle with a flexible phenoxy-amide linker, represents a valuable starting point for both lead optimization and scaffold hopping endeavors. rsc.org
In lead optimization, medicinal chemists systematically modify a lead compound to improve its drug-like properties. For this molecule, modifications could include:
Substitution on the phenoxy ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to explore structure-activity relationships (SAR) and modulate binding affinity. dergipark.org.tr
Alteration of the butanamide linker: Changing the length or rigidity of the alkyl chain to optimize the orientation of the terminal groups within a target's binding pocket.
Modification of the triazole ring: While the core heterocycle is often maintained, substituting at available positions can influence metabolic stability and target engagement.
Research on related 1,2,4-triazole derivatives has demonstrated the success of this approach in developing potent anticonvulsant and antifungal agents. nih.govmdpi.com For example, different substitutions on the phenyl ring of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives led to compounds with significantly different anticonvulsant activities, highlighting the scaffold's suitability for optimization. mdpi.com
| Compound Class | Modification Strategy | Observed Biological Activity | Reference |
|---|---|---|---|
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides | Varying substituents on the terminal phenyl ring | Anticonvulsant | mdpi.com |
| 1,2,4-Triazole derivatives with amino acid fragments | Incorporation of different amino acid groups | Antifungal (against phytopathogenic fungi) | nih.gov |
| Phenoxy-N-thiazole/triazole acetamides | Substitution on the phenoxy and terminal phenyl rings | Antimicrobial / Fungicidal | researchgate.net |
| 4H-3-(2-phenoxy)phenyl-1,2,4-triazoles | Introduction of amino groups and chlorination | Benzodiazepine Receptor Agonist | nih.gov |
Applications in Materials Science or Agrochemical Research
The 1,2,4-triazole scaffold is particularly prominent in the field of agrochemical research, forming the backbone of numerous successful fungicides. nih.gov Triazole fungicides, such as difenoconazole, work by inhibiting the 14α-demethylase enzyme (CYP51), which is crucial for fungal cell membrane biosynthesis. nih.govnih.gov Given this precedent, this compound and its derivatives are logical candidates for investigation as new agrochemical agents.
Research into structurally similar compounds has yielded promising results. For instance, a series of 1,2,4-triazole derivatives containing phenoxy and oxime ether moieties exhibited potent, broad-spectrum fungicidal activity against various plant pathogens. nih.gov Specifically, certain compounds showed high efficacy against Sclerotinia sclerotiorum, P. infestans, and R. solani. nih.gov Similarly, derivatives incorporating amino acid fragments have shown excellent activity against Physalospora piricola. nih.gov These findings underscore the potential of the phenoxy-triazole combination in developing novel fungicides to combat crop diseases and address the challenge of growing resistance to existing treatments. nih.govresearchgate.net
| Compound Derivative Structure | Target Phytopathogen | Measured Efficacy (EC₅₀ in mg/L) | Reference |
|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | 1.59 | nih.gov |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | P. infestans | 0.46 | nih.gov |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | R. solani | 0.27 | nih.gov |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | S. sclerotiorum | 0.12 | nih.gov |
| Compound 8d (Triazole with amino acid fragment) | Physalospora piricola | 10.808 | nih.gov |
| Compound 8k (Triazole with amino acid fragment) | Physalospora piricola | 10.126 | nih.gov |
Integration with High-Throughput Screening Methodologies for Novel Biological Activities
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" with a desired biological activity. The structural characteristics of this compound make it and libraries of its analogs well-suited for HTS campaigns. The 1,2,4-triazole core is synthetically accessible, enabling the creation of large, diverse libraries of related compounds through combinatorial chemistry.
The broad biological activity profile of the triazole class suggests that screening a library based on this scaffold against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover entirely new therapeutic applications. cbijournal.com Large-scale screening initiatives, such as the "Malaria Box" project, have demonstrated the power of testing diverse chemical entities to find starting points for new drug discovery programs. researchgate.net Including focused libraries of phenoxy-triazole amides in such screens could accelerate the discovery of novel agents for infectious diseases, cancer, or neurological disorders.
Challenges and Opportunities in the Academic Investigation of this compound
Challenges:
Synthesis and Purification: While the core components are common, developing efficient and scalable synthetic routes for specific analogs can be challenging. Purification of intermediates and final products to the high degree required for biological testing can also be resource-intensive.
Physicochemical Properties: Like many heterocyclic compounds developed in discovery programs, analogs may face challenges with aqueous solubility, which can complicate biological assays and hinder development. For instance, a related triazole-containing TIM-3 inhibitor was noted for its promising binding affinity but required further optimization to improve its solubility. nih.gov
Target Selectivity: A significant challenge in drug discovery is achieving high selectivity for the intended biological target to minimize off-target effects. The 1,2,4-triazole scaffold can interact with a wide range of enzymes and receptors, necessitating careful design and extensive screening to ensure selectivity.
Opportunities:
Broad Biological Potential: The proven versatility of the 1,2,4-triazole ring presents a major opportunity. The scaffold has been successfully incorporated into molecules with antifungal, anticonvulsant, antibacterial, and anticancer properties, suggesting that this compound is a promising starting point for multiple therapeutic and agrochemical avenues. nih.govnih.govmdpi.com
Fragment-Based Drug Design: The molecule can be considered a combination of distinct chemical fragments (phenoxy, amide, triazole). This makes it an ideal candidate for fragment-based drug design (FBDD), where these individual components can be studied for their interactions with a biological target and then linked together or optimized to create a high-affinity ligand.
Platform for New Chemistry: The synthesis and functionalization of this and related triazole-containing heterocycles can drive the development of new chemical reactions and methodologies, contributing fundamental knowledge to the field of organic and medicinal chemistry. nih.gov
Conclusion: Synthesizing Insights from Academic Research on 2 Phenoxy N 1h 1,2,4 Triazol 3 Yl Butanamide
Summary of Major Academic Findings and Contributions
Academic research on compounds structurally similar to 2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE has revealed a wealth of information regarding their synthesis, chemical properties, and diverse biological activities. These findings provide a foundational understanding of the potential characteristics of the target compound.
The core of the molecule features a 1,2,4-triazole (B32235) ring, a heterocyclic scaffold known for its wide range of pharmacological properties. nih.govresearchgate.net This five-membered ring containing three nitrogen atoms is a common motif in many clinically used drugs. nih.gov Research has consistently demonstrated that 1,2,4-triazole derivatives exhibit significant biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netchemmethod.com The stability of the triazole ring and its ability to participate in hydrogen bonding and dipole interactions contribute to its efficacy as a pharmacophore. nih.gov
The phenoxyacetamide moiety is another key structural feature. Studies on phenoxyacetamide and its derivatives have highlighted their potential as therapeutic agents. For instance, certain N-(2-carboxyphenyl)-4-phenoxyacetamide derivatives have been identified as inhibitors of prostaglandin (B15479496) synthetase, exhibiting anti-inflammatory and analgesic activities. nih.gov The incorporation of a phenoxy group can influence the lipophilicity and, consequently, the pharmacokinetic profile of a molecule.
The synthesis of molecules containing both a triazole ring and an amide linkage is well-documented in the scientific literature. For example, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results. mdpi.com The general synthetic strategies often involve the coupling of a substituted triazole amine with a carboxylic acid or its activated derivative.
Furthermore, hybrid molecules incorporating both phenoxy and triazole moieties linked by an acetamide (B32628) bridge have been a subject of interest in medicinal chemistry. For example, quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids have been synthesized and evaluated for their anticancer activity against breast cancer cell lines, with some derivatives showing significant efficacy. nih.gov Although this example pertains to a 1,2,3-triazole isomer, it underscores the therapeutic potential of combining these structural motifs.
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class | Key Structural Features | Reported Biological Activities |
| 1,2,4-Triazole Derivatives | 1,2,4-triazole ring | Antifungal, Antibacterial, Anticancer, Anticonvulsant, Anti-inflammatory, Antiviral nih.govresearchgate.netresearchgate.netchemmethod.com |
| Phenoxyacetamide Derivatives | Phenoxy group linked to an acetamide | Anti-inflammatory, Analgesic nih.gov |
| N-(1H-1,2,4-triazol-3-yl)amide Derivatives | 1,2,4-triazole ring with an amide linkage at the 3-position | Anticonvulsant mdpi.com |
| Phenoxy-Triazole-Acetamide Hybrids | Phenoxy group, triazole ring, and acetamide linker | Anticancer, Cholinesterase Inhibition nih.govresearchgate.net |
Identification of Remaining Knowledge Gaps and Future Research Priorities
The most significant knowledge gap is the absence of any specific published research on the synthesis, characterization, and biological evaluation of this compound. This presents a clear opportunity for future research to fill this void.
Key unanswered questions and future research priorities include:
Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound is the primary step. This would likely involve the synthesis of 3-amino-1H-1,2,4-triazole and its subsequent acylation with 2-phenoxybutanoic acid or a suitable derivative. Comprehensive characterization using modern spectroscopic and analytical techniques would be essential to confirm its structure and purity.
Biological Screening: A broad-based biological screening of the compound is a high priority. Based on the activities of related compounds, initial assays should focus on its potential as an antifungal, antibacterial, anticancer, and anti-inflammatory agent. Further screening for anticonvulsant and analgesic properties would also be warranted.
Structure-Activity Relationship (SAR) Studies: Assuming the compound exhibits interesting biological activity, the next logical step would be to synthesize a library of analogues to establish structure-activity relationships. Modifications could include varying the substituents on the phenoxy ring, altering the length and branching of the butanamide chain, and exploring different substitution patterns on the triazole ring.
Mechanism of Action Studies: For any confirmed biological activity, elucidating the mechanism of action at the molecular level would be a crucial area of investigation. This could involve identifying specific cellular targets or pathways that the compound modulates.
Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to guide the design of more potent analogues. These computational approaches can provide valuable insights into the binding modes and interactions of the compound with its putative receptors.
Broader Implications for Chemical Biology and Pharmaceutical Research
The exploration of novel chemical entities like this compound holds significant implications for the fields of chemical biology and pharmaceutical research. The 1,2,4-triazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive compounds. nih.gov The synthesis and study of new derivatives contribute to a deeper understanding of the chemical space around this important heterocycle.
The combination of a 1,2,4-triazole with a phenoxybutanamide moiety represents a molecular hybridization approach, a strategy often employed in drug discovery to create novel compounds with potentially enhanced or synergistic activities. By combining two pharmacophores with known biological relevance, there is a potential to develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.
Furthermore, the identification of a novel bioactive compound can provide chemical biologists with new tools to probe biological systems. Small molecules are instrumental in dissecting complex cellular processes, and a new compound with a unique activity profile could serve as a valuable probe for studying specific enzymes, receptors, or signaling pathways.
In the broader context of pharmaceutical research, the continuous need for new drugs to combat drug resistance and to treat a wide range of diseases drives the exploration of new chemical scaffolds. The systematic investigation of compounds like this compound, even if it ultimately does not lead to a clinical candidate, contributes to the collective knowledge base that informs future drug design and development efforts. The findings from such studies can guide the design of next-generation molecules with improved therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
